Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is an organic compound with the molecular formula C7H7IN2O4 and a molecular weight of 310.05 g/mol . This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate typically involves the iodination of dimethyl pyrazole-3,5-dicarboxylate. One common method includes the reaction of dimethyl pyrazole-3,5-dicarboxylate with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding properties . The compound’s pyrazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Dimethyl pyrazole-3,5-dicarboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodo-1H-pyrazole-3,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
3,5-Dimethyl-4-iodopyrazole: Lacks the ester groups, which influences its chemical properties and applications.
Uniqueness: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both iodine and ester groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTBXBZXHKXCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594767 |
Source
|
Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027819-68-6 |
Source
|
Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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